molecular formula C14H13N3O3 B3873648 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide

2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide

Cat. No. B3873648
M. Wt: 271.27 g/mol
InChI Key: RFKYZRQYDXRWIS-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide, also known as DPEBH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is in the field of medicinal chemistry. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to possess significant anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is not yet fully understood. However, studies have suggested that 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells by suppressing the activity of various enzymes and signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to have various biochemical and physiological effects on the human body. Studies have shown that 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide can reduce the levels of reactive oxygen species (ROS) in cells, thereby reducing oxidative stress and inflammation. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has also been found to regulate the expression of various genes involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments is its low toxicity and high efficacy. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to be relatively safe for use in various in vitro and in vivo experiments. However, one of the limitations of using 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. One of the primary areas of research is the optimization of the synthesis method to improve the yield and purity of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide and its potential applications in various fields of scientific research. Finally, studies are needed to determine the safety and efficacy of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in human clinical trials, which could lead to the development of novel anti-cancer and anti-inflammatory drugs.

properties

IUPAC Name

2,4-dihydroxy-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9(10-3-2-6-15-8-10)16-17-14(20)12-5-4-11(18)7-13(12)19/h2-8,18-19H,1H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKYZRQYDXRWIS-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)O)O)/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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